Benfotiamine Bioavailability Advantage
In a direct head-to-head crossover study in 20 healthy male volunteers, a single oral dose of 300 mg benfotiamine yielded a plasma thiamine AUC₀₋₂₄ of 1763.1±432.7 μg·h·L⁻¹, compared to 182.0±93.8 μg·h·L⁻¹ for 220 mg thiamine hydrochloride, representing a 9.7-fold greater systemic exposure despite only a 1.36-fold higher dose [1]. The relative bioavailability of thiamine from benfotiamine was calculated as 1147.3±490.3% relative to thiamine hydrochloride [1].
| Evidence Dimension | Plasma thiamine AUC₀₋₂₄ (μg·h·L⁻¹) |
|---|---|
| Target Compound Data | 1763.1±432.7 (from 300 mg benfotiamine) |
| Comparator Or Baseline | 182.0±93.8 (from 220 mg thiamine hydrochloride) |
| Quantified Difference | 9.7-fold higher systemic exposure; relative bioavailability 1147.3±490.3% |
| Conditions | Healthy male volunteers, 2×2 crossover, single oral dose, HPLC-Flu analysis |
Why This Matters
This substantial difference in oral bioavailability directly informs selection for applications requiring high systemic thiamine levels, such as nutritional intervention studies or therapeutic development.
- [1] Luo X, Cai NF, Guo X, Yu P, Liu Z, Zheng LY, Cheng ZN. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamine hydrochloride after oral administration. Chin J Clin Pharmacol Ther. 2013;18(12):1375-1382. View Source
